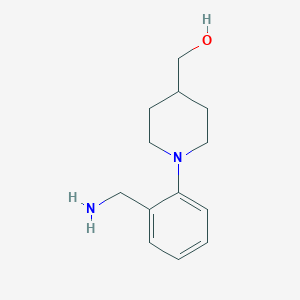

(1-(2-(Aminomethyl)phenyl)piperidin-4-YL)methanol

Description

Properties

IUPAC Name |

[1-[2-(aminomethyl)phenyl]piperidin-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c14-9-12-3-1-2-4-13(12)15-7-5-11(10-16)6-8-15/h1-4,11,16H,5-10,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXPYQPKQXZWYGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CO)C2=CC=CC=C2CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90377490 | |

| Record name | {1-[2-(Aminomethyl)phenyl]piperidin-4-yl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220060-79-7 | |

| Record name | {1-[2-(Aminomethyl)phenyl]piperidin-4-yl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | {1-[2-(aminomethyl)phenyl]piperidin-4-yl}methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(1-(2-(Aminomethyl)phenyl)piperidin-4-YL)methanol synthesis pathway

An In-depth Technical Guide on the Synthesis of (1-(2-(Aminomethyl)phenyl)piperidin-4-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a viable synthetic pathway for the preparation of this compound, a molecule of interest in pharmaceutical research due to its structural motifs. The proposed synthesis involves a two-step process commencing with the N-arylation of piperidin-4-ylmethanol, followed by the reduction of a nitro group to the desired primary amine.

Overall Synthesis Pathway

The synthesis proceeds via two key transformations:

-

Step 1: Nucleophilic Aromatic Substitution: Reaction of piperidin-4-ylmethanol with 1-fluoro-2-nitrobenzene to yield (1-(2-nitrophenyl)piperidin-4-yl)methanol.

-

Step 2: Catalytic Hydrogenation: Reduction of the nitro group of (1-(2-nitrophenyl)piperidin-4-yl)methanol to afford the final product, this compound.

Caption: Overall synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of (1-(2-Nitrophenyl)piperidin-4-yl)methanol

This procedure details the nucleophilic aromatic substitution reaction between piperidin-4-ylmethanol and 1-fluoro-2-nitrobenzene.

Reaction Scheme:

Materials and Reagents:

| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | Quantity | Moles |

| Piperidin-4-ylmethanol | C6H13NO | 115.17 | 1.15 g | 0.01 |

| 1-Fluoro-2-nitrobenzene | C6H4FNO2 | 141.10 | 1.41 g | 0.01 |

| Potassium Carbonate (K2CO3) | K2CO3 | 138.21 | 2.76 g | 0.02 |

| Dimethylformamide (DMF), dry | C3H7NO | 73.09 | 20 mL | - |

| Ethyl Acetate (EtOAc) | C4H8O2 | 88.11 | As needed | - |

| Brine | NaCl(aq) | - | As needed | - |

| Anhydrous Sodium Sulfate | Na2SO4 | 142.04 | As needed | - |

Procedure:

-

To a stirred solution of piperidin-4-ylmethanol (1.15 g, 0.01 mol) in dry dimethylformamide (20 mL) under a nitrogen atmosphere, add potassium carbonate (2.76 g, 0.02 mol).

-

Add 1-fluoro-2-nitrobenzene (1.41 g, 0.01 mol) to the suspension.

-

Heat the reaction mixture to 70°C and maintain for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the DMF.

-

To the residue, add brine (30 mL) and extract the product with ethyl acetate (3 x 30 mL).

-

Combine the organic phases, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel chromatography to obtain (1-(2-nitrophenyl)piperidin-4-yl)methanol.

Expected Yield: Based on similar reactions, a yield of 90-98% can be anticipated.[1]

Step 2: Synthesis of this compound

This protocol describes the reduction of the nitro group of the intermediate compound to a primary amine using catalytic hydrogenation.

Reaction Scheme:

Materials and Reagents:

| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | Quantity | Moles |

| (1-(2-Nitrophenyl)piperidin-4-yl)methanol | C12H16N2O3 | 236.27 | 2.36 g | 0.01 |

| Palladium on Carbon (10% Pd/C) | Pd/C | - | 0.24 g (10 mol%) | - |

| Methanol (MeOH) | CH4O | 32.04 | 50 mL | - |

| Hydrogen Gas (H2) | H2 | 2.02 | 1 atm (balloon) | - |

Procedure:

-

Dissolve (1-(2-nitrophenyl)piperidin-4-yl)methanol (2.36 g, 0.01 mol) in methanol (50 mL).

-

To this solution, add 10% palladium on carbon (0.24 g).

-

Evacuate the reaction flask and backfill with hydrogen gas (this process should be repeated three times).

-

Stir the suspension vigorously under a hydrogen atmosphere (balloon pressure) at room temperature for 4-6 hours.

-

Monitor the reaction by TLC until the starting material is completely consumed.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Wash the Celite pad with methanol (20 mL).

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

If necessary, purify the product by silica gel chromatography to obtain pure this compound.

Expected Yield: Catalytic hydrogenation of nitroarenes typically proceeds with high yields, often greater than 95%.[1]

Experimental Workflow Visualization

Caption: Detailed experimental workflow for the two-step synthesis.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis, based on analogous reactions reported in the literature. Actual results may vary depending on the specific experimental conditions.

| Step | Reaction | Reactants | Key Reagents/Catalyst | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |

| 1 | N-Arylation | Piperidin-4-ylmethanol, 1-Fluoro-2-nitrobenzene | K2CO3 | DMF | 70 | 12-18 | 90-98 | [1] |

| 2 | Catalytic Hydrogenation | (1-(2-Nitrophenyl)piperidin-4-yl)methanol | 10% Pd/C, H2 | Methanol | Room Temp. | 4-6 | >95 | [1] |

This guide provides a comprehensive overview of a feasible synthetic route for this compound. Researchers should adapt and optimize these protocols as necessary for their specific laboratory conditions and scale. Standard laboratory safety procedures should be followed at all times.

References

Absence of Publicly Available Data for (1-(2-(Aminomethyl)phenyl)piperidin-4-YL)methanol

An exhaustive search of publicly accessible scientific databases and literature has revealed no specific physicochemical data, experimental protocols, or established biological signaling pathways for the compound (1-(2-(Aminomethyl)phenyl)piperidin-4-YL)methanol. This suggests that the compound may be a novel chemical entity, a proprietary research compound not yet described in public literature, or an internal discovery candidate within a private organization.

Due to the absence of specific information, this guide will provide a template illustrating the expected content and format for such a technical document. We will use a well-characterized, structurally related compound, 4-(2-(piperidin-1-yl)ethoxy)aniline , as a representative example to demonstrate the presentation of physicochemical properties, experimental methodologies, and data visualization as requested.

Exemplar Technical Guide: Physicochemical Properties of 4-(2-(piperidin-1-yl)ethoxy)aniline

This document serves as a template to outline the physicochemical characteristics of a substituted piperidine derivative, using 4-(2-(piperidin-1-yl)ethoxy)aniline as a stand-in for the requested compound. The data and protocols provided below are specific to this exemplar and should not be attributed to this compound.

Physicochemical Data Summary

The core physicochemical properties of 4-(2-(piperidin-1-yl)ethoxy)aniline are summarized in the table below. These parameters are critical for assessing the compound's potential as a drug candidate, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value |

| Molecular Formula | C₁₃H₂₀N₂O |

| Molecular Weight | 220.31 g/mol |

| Appearance | Solid |

| Melting Point | 45-48 °C |

| Boiling Point | 345.7 °C at 760 mmHg |

| Calculated logP | 2.45 |

| Calculated pKa | 9.55 (most basic) |

| Aqueous Solubility | Predicted to be low; experimental data sparse |

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physicochemical properties listed above. These protocols are standard in the field of medicinal chemistry and drug discovery.

2.1. Determination of Melting Point

The melting point is determined using a digital melting point apparatus. A small, powdered sample of the compound is packed into a capillary tube and placed in the apparatus. The temperature is gradually increased, and the range from the point at which the substance begins to melt to the point at which it is completely liquid is recorded. This range provides an indication of the compound's purity.

2.2. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Purity is assessed using reverse-phase HPLC. A solution of the compound is injected onto a C18 column. A gradient elution is typically employed, starting with a high percentage of aqueous solvent (e.g., water with 0.1% formic acid) and increasing the percentage of organic solvent (e.g., acetonitrile or methanol). The compound's elution is monitored using a UV detector, and the peak area is used to calculate purity relative to any detected impurities.

2.3. Determination of Octanol-Water Partition Coefficient (logP)

The shake-flask method is a common technique for determining logP. A known amount of the compound is dissolved in a mixture of n-octanol and water. The mixture is shaken vigorously to allow for partitioning between the two phases and then centrifuged to separate the layers. The concentration of the compound in each phase is determined using UV-Vis spectroscopy or HPLC. The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

2.4. Potentiometric Titration for pKa Determination

The pKa is determined by potentiometric titration. The compound is dissolved in a suitable solvent (often a mixture of water and an organic co-solvent like methanol or DMSO to ensure solubility). The solution is then titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH). The pH of the solution is monitored with a calibrated pH electrode as a function of the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve.

Visualization of Methodologies and Pathways

Diagrams created using Graphviz provide a clear visual representation of workflows and relationships. The following are examples relevant to the characterization of a novel compound.

Uncharted Territory: The Mechanism of Action of (1-(2-(Aminomethyl)phenyl)piperidin-4-YL)methanol Remains Undisclosed

Despite a comprehensive review of scientific literature and chemical databases, the specific mechanism of action for the compound (1-(2-(Aminomethyl)phenyl)piperidin-4-YL)methanol remains uncharacterized in publicly accessible research. As a result, a detailed technical guide on its core pharmacology, including quantitative data and signaling pathways, cannot be constructed at this time.

This compound is a distinct chemical entity with the CAS Number 220060-79-7. Its structure features a piperidine ring, a common scaffold in many pharmacologically active compounds, substituted with an aminomethylphenyl group. While the individual components of the molecule are present in various drugs with known mechanisms, the biological activity of this specific combination has not been elucidated in published studies.

The piperidine moiety is a versatile scaffold found in drugs targeting a wide range of receptors and enzymes, including but not limited to:

-

Dopamine and Serotonin Receptors: Many antipsychotics and antidepressants incorporate a piperidine ring.

-

Opioid Receptors: Several potent analgesics are based on a piperidine structure.

-

Acetylcholinesterase: Some Alzheimer's disease medications feature this heterocyclic motif.

-

Dipeptidyl Peptidase-4 (DPP-4): A class of drugs for type 2 diabetes are piperidine derivatives.

The presence of the aminomethylphenyl group could confer affinity for a variety of other biological targets, but without experimental data, any proposed mechanism of action would be purely speculative.

Future Directions

The lack of information on this compound presents an open area for pharmacological research. Future investigations would need to involve a series of fundamental studies to determine its biological activity. A potential workflow for such an investigation is outlined below.

Caption: A generalized workflow for determining the mechanism of action of a novel compound.

An In-depth Technical Guide on the In Vitro Stability of (1-(2-(Aminomethyl)phenyl)piperidin-4-YL)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract:

This technical guide provides a comprehensive overview of the anticipated in vitro stability of the novel chemical entity, (1-(2-(Aminomethyl)phenyl)piperidin-4-YL)methanol. In the absence of direct experimental data for this specific molecule, this document outlines the predicted metabolic and chemical stability based on the well-established metabolic pathways of structurally related compounds containing piperidine, aminophenyl, and methanol moieties. Detailed experimental protocols for assessing metabolic stability in liver microsomes and plasma, as well as for evaluating chemical stability, are provided to enable researchers to generate empirical data. This guide is intended to serve as a foundational resource for scientists and professionals involved in the preclinical development of this and similar compounds, facilitating informed decision-making in lead optimization and candidate selection.

Introduction

This compound is a chemical entity featuring a piperidine ring, a versatile scaffold prevalent in numerous pharmaceuticals.[1][2] The piperidine moiety is often favored in drug design for its ability to improve pharmacokinetic properties.[1] The presence of an aminomethylphenyl group and a primary alcohol (methanol) introduces potential sites for metabolic transformation. Understanding the in vitro stability of this compound is a critical early step in the drug discovery process, as it significantly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[3]

This guide will explore the predicted stability of this compound and provide the necessary methodologies for its empirical determination.

Predicted Metabolic Stability

The metabolic fate of a drug candidate is largely determined by its susceptibility to enzymatic degradation, primarily by cytochrome P450 (CYP) enzymes (Phase I metabolism) and conjugating enzymes (Phase II metabolism).[4][5][6]

Predicted Phase I Metabolic Pathways

Phase I reactions introduce or expose functional groups, typically increasing the polarity of a compound.[7][8] For this compound, several Phase I metabolic pathways can be anticipated:

-

Oxidation of the Piperidine Ring: The piperidine ring is susceptible to oxidation at various positions. Hydroxylation of the carbon atoms on the piperidine ring is a common metabolic pathway.[3] N-dealkylation, while less likely due to the nature of the substituent, is another potential route.[3]

-

Oxidation of the Aminomethyl Group: The primary amine of the aminomethyl group can undergo oxidative deamination.

-

Oxidation of the Methanol Group: The primary alcohol can be oxidized to an aldehyde and subsequently to a carboxylic acid.

-

Aromatic Hydroxylation: The phenyl ring may undergo hydroxylation at various positions, catalyzed by CYP enzymes.[9]

The piperidine ring itself is a common site for metabolism by cytochrome P450 enzymes.[10] Specifically, enzymes like CYP2D6, CYP3A4, and CYP1A2 are often involved in the metabolism of piperidine-containing drugs.[9][11]

Predicted Phase II Metabolic Pathways

Phase II metabolism involves the conjugation of the parent drug or its Phase I metabolites with endogenous molecules, further increasing their water solubility to facilitate excretion.[7][12][13]

-

Glucuronidation: The hydroxyl group of the methanol moiety and the primary amine of the aminomethyl group are potential sites for glucuronidation, a common Phase II reaction.[7]

-

Sulfation: The hydroxyl and amino groups can also be conjugated with a sulfonate group.

-

N-Acetylation: The primary amine is a substrate for N-acetyltransferases.

In Vitro Stability Assays: Experimental Protocols

To empirically determine the stability of this compound, the following in vitro assays are recommended.

Metabolic Stability in Liver Microsomes

This assay is a primary screen for assessing Phase I metabolic stability, particularly the involvement of CYP enzymes.[14][15]

Objective: To determine the rate of disappearance of the test compound upon incubation with liver microsomes.

Materials:

-

Test compound: this compound

-

Pooled liver microsomes (human, rat, mouse, etc.)[16]

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[17]

-

Phosphate buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)[16]

-

Acetonitrile (ACN) for quenching the reaction

-

Internal standard (for LC-MS/MS analysis)

-

96-well plates

-

Incubator/shaker (37°C)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

-

In a 96-well plate, add the phosphate buffer, liver microsomes, and the test compound solution. The final concentration of the test compound is typically 1 µM.[14][16]

-

Pre-incubate the plate at 37°C for a few minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.[16]

-

At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding ice-cold acetonitrile containing an internal standard.[16][18]

-

Centrifuge the plate to precipitate the proteins.[18]

-

Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.

Data Analysis:

-

Plot the natural logarithm of the percentage of the remaining parent compound against time.

-

The slope of the linear regression will give the elimination rate constant (k).

-

Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

-

Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) / (microsomal protein concentration in mg/mL).

Plasma Stability Assay

This assay evaluates the stability of the compound in plasma, which contains various enzymes such as esterases and amidases.[19][20]

Objective: To determine the rate of degradation of the test compound in plasma.

Materials:

-

Test compound

-

Pooled plasma (human, rat, mouse, etc.)[20]

-

Phosphate-buffered saline (PBS), pH 7.4

-

Acetonitrile (ACN) with internal standard

-

96-well plates

-

Incubator (37°C)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Prepare a stock solution of the test compound.

-

In a 96-well plate, add the plasma and pre-incubate at 37°C.

-

Add the test compound to the plasma to initiate the assay. A typical final concentration is 1 µM.[19]

-

Incubate the plate at 37°C.

-

At specified time points (e.g., 0, 15, 30, 60, 120 minutes), stop the reaction by adding cold acetonitrile with an internal standard.[20][21]

-

Centrifuge the plate to precipitate plasma proteins.

-

Analyze the supernatant by LC-MS/MS to measure the concentration of the parent compound.

Data Analysis:

-

Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute sample.

-

Determine the half-life (t½) from the plot of the percentage remaining versus time.

Chemical Stability Assay

This assay assesses the intrinsic stability of the compound under various pH and temperature conditions, independent of enzymatic activity.[22][23]

Objective: To evaluate the degradation of the test compound in aqueous solutions of different pH values.

Materials:

-

Test compound

-

Aqueous buffers of different pH values (e.g., pH 1.2, 4.5, 7.4, 9.0)

-

Acetonitrile (ACN)

-

Incubator

-

LC-MS/MS system

Procedure:

-

Prepare a stock solution of the test compound.

-

Add the stock solution to the different pH buffers to a final concentration.

-

Incubate the solutions at a specific temperature (e.g., room temperature or 37°C).

-

At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot and quench with acetonitrile if necessary.

-

Analyze the samples by LC-MS/MS to quantify the parent compound.

Data Analysis:

-

Plot the percentage of the parent compound remaining against time for each pH condition.

-

Determine the degradation rate and half-life at each pH.

Data Presentation

The quantitative data obtained from the stability assays should be summarized in clear and concise tables for easy comparison.

Table 1: Metabolic Stability in Liver Microsomes

| Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

|---|---|---|

| Human | ||

| Rat | ||

| Mouse |

| Dog | | |

Table 2: Plasma Stability

| Species | Half-life (t½, min) | % Remaining at 120 min |

|---|---|---|

| Human | ||

| Rat | ||

| Mouse |

| Dog | | |

Table 3: Chemical Stability

| pH | Temperature (°C) | Half-life (t½, hours) |

|---|---|---|

| 1.2 | 37 | |

| 4.5 | 37 | |

| 7.4 | 37 |

| 9.0 | 37 | |

Visualizations

Experimental Workflow for Metabolic Stability Assay

Caption: Workflow for the in vitro metabolic stability assay using liver microsomes.

Predicted Metabolic Pathways

Caption: Predicted Phase I and Phase II metabolic pathways.

Conclusion

While specific in vitro stability data for this compound is not currently available in the public domain, this technical guide provides a robust framework for its prediction and empirical determination. Based on its structural features, the compound is likely to undergo Phase I and Phase II metabolism. The provided experimental protocols for microsomal and plasma stability, as well as chemical stability, offer a clear path for researchers to generate the necessary data to characterize this compound. The resulting stability profile will be instrumental in guiding further preclinical development and understanding the compound's potential as a therapeutic agent.

References

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Drug Metabolism and Drug Metabolism Principles - Phase I and Phase II | Pharmaguideline [pharmaguideline.com]

- 5. Drug metabolism - Wikipedia [en.wikipedia.org]

- 6. Drug Metabolism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. fiveable.me [fiveable.me]

- 8. drughunter.com [drughunter.com]

- 9. Characterization of human cytochrome p450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450 - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. drughunter.com [drughunter.com]

- 13. Phase II drug metabolizing enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 15. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]

- 16. mercell.com [mercell.com]

- 17. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 18. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]

- 19. charnwooddiscovery.com [charnwooddiscovery.com]

- 20. creative-bioarray.com [creative-bioarray.com]

- 21. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 22. ema.europa.eu [ema.europa.eu]

- 23. qualityhub.com [qualityhub.com]

Crystal Structure Analysis of a Substituted Piperidinyl-Methanol Derivative: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of the crystal structure analysis of a substituted piperidinyl-methanol derivative. While the primary focus of this document is on the analytical techniques and data presentation relevant to such compounds, it utilizes the publicly available data for [1-(Toluene-4-sulfonyl)-piperidin-4-yl]-methanol as a representative case study due to the absence of a published crystal structure for (1-(2-(Aminomethyl)phenyl)piperidin-4-YL)methanol in the searched scientific literature. The methodologies and data interpretation presented herein are directly applicable to the structural elucidation of similar small molecules.

Introduction

Piperidine and its derivatives are prevalent scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents. The precise three-dimensional arrangement of atoms within these molecules, as determined by single-crystal X-ray diffraction, is crucial for understanding their structure-activity relationships (SAR), guiding drug design, and ensuring intellectual property protection. This document details the experimental and computational workflow for determining and analyzing the crystal structure of a representative substituted piperidinyl-methanol compound.

Synthesis and Crystallization

The synthesis of the title compound, [1-(Toluene-4-sulfonyl)-piperidin-4-yl]-methanol, was achieved through the condensation of diphenyl(piperidin-4-yl)methanol with p-toluenesulfonyl chloride. Triethylamine served as a base in a methylene dichloromethane solvent at room temperature.[1]

Experimental Protocol: Synthesis and Crystallization

-

Reaction Setup: Diphenyl(piperidin-4-yl)methanol is dissolved in methylene dichloromethane.

-

Base Addition: Triethylamine is added to the solution.

-

Condensation: p-Toluenesulfonyl chloride is added to the mixture, and the reaction proceeds for 4 hours at room temperature.[1]

-

Purification: The resulting product is purified by column chromatography using a mixture of ethyl acetate and hexane (8:2) as the eluent.[1]

-

Crystallization: The purified pale brown solid is dissolved in ethyl acetate. Slow evaporation of the solvent over several days yields pure light brown crystals suitable for X-ray diffraction.[1]

X-ray Crystallography

Single-crystal X-ray diffraction is a definitive technique for determining the atomic and molecular structure of a crystalline solid.[2] The process involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern to build a three-dimensional model of the electron density, and thus the atomic arrangement.[2]

Experimental Protocol: Data Collection and Structure Refinement

-

Crystal Mounting: A suitable single crystal (dimensions ~0.27 x 0.25 x 0.25 mm) is selected and mounted on a goniometer head.[1]

-

Data Collection: The crystal is placed in a diffractometer equipped with a sealed X-ray source (e.g., graphite-monochromated MoKα radiation).[1] The data are collected at a controlled temperature.

-

Data Processing: The collected diffraction data are processed, which includes integration of reflection intensities, scaling, and space group determination.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Crystal Structure Data and Analysis

The crystallographic analysis of [1-(Toluene-4-sulfonyl)-piperidin-4-yl]-methanol revealed that the compound crystallizes in the monoclinic space group P2₁/c.[1] The key crystallographic data and refinement parameters are summarized in the table below.

Table 1: Crystal Data and Structure Refinement

| Parameter | Value |

| Empirical formula | C₁₃H₁₉NO₃S |

| Formula weight | 269.36 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.2490(13) |

| b (Å) | 11.4710(9) |

| c (Å) | 20.997(3) |

| β (°) | 116.344(3) |

| Volume (ų) | 2212.2(5) |

| Z | 4 |

| Calculated density (g/cm³) | 1.348 |

| Absorption coefficient (mm⁻¹) | 0.246 |

| F(000) | 1152 |

| Crystal size (mm³) | 0.27 x 0.25 x 0.25 |

| Theta range for data collection (°) | 2.13 to 27.00 |

| Reflections collected | 10134 |

| Independent reflections | 4801 [R(int) = 0.0345] |

| Final R indices [I>2σ(I)] | R1 = 0.0518, wR2 = 0.1386 |

| R indices (all data) | R1 = 0.0716, wR2 = 0.1543 |

| Goodness-of-fit on F² | 1.041 |

Data sourced from the study on [1-(Toluene-4-sulfonyl)-piperidin-4-yl]-methanol.[1]

The molecular structure reveals that the piperidine ring adopts a stable chair conformation. The geometry around the sulfur atom of the toluenesulfonyl group is tetrahedral.[1] The crystal packing is stabilized by intermolecular and intramolecular hydrogen bonds of the O–H···O and C–H···O types.[1]

Conclusion

This technical guide outlines the essential steps and data presentation for the crystal structure analysis of a substituted piperidinyl-methanol derivative, using [1-(Toluene-4-sulfonyl)-piperidin-4-yl]-methanol as a detailed example. The synthesis, crystallization, and single-crystal X-ray diffraction provide unambiguous structural information that is invaluable for drug discovery and development. The methodologies described are standard for the structural elucidation of small organic molecules and serve as a robust framework for researchers in the field.

References

Unveiling the Therapeutic Potential: A Technical Guide to the Potential Biological Targets of (1-(2-(Aminomethyl)phenyl)piperidin-4-YL)methanol

For Immediate Release

A Deep Dive into the Pharmacological Landscape of a Promising Piperidine Scaffold

This technical guide offers an in-depth analysis of the potential biological targets of the novel chemical entity, (1-(2-(Aminomethyl)phenyl)piperidin-4-YL)methanol. Directed at researchers, scientists, and professionals in drug development, this document synthesizes the available information on this compound and its analogs to elucidate its potential mechanisms of action and therapeutic applications.

While direct experimental data on the specific biological targets of this compound are not extensively available in the public domain, a comprehensive analysis of its structural features and the biological activities of related piperidine-containing molecules allows for the formulation of strong hypotheses regarding its potential pharmacological profile. The piperidine moiety is a well-established privileged scaffold in medicinal chemistry, known to interact with a wide array of biological targets.

Postulated Biological Targets and Therapeutic Areas

The unique arrangement of a substituted phenyl ring, an aminomethyl group, and a piperidinyl methanol core in this compound suggests several potential avenues for biological activity.

Central Nervous System (CNS) Receptors

The piperidine scaffold is a common feature in many CNS-active drugs. Structurally similar compounds have shown affinity for various receptors, suggesting that this compound could modulate neurotransmission.

-

Dopamine Transporter (DAT): The core structure shares similarities with atypical dopamine transporter inhibitors. Interaction with DAT could have implications for the treatment of neuropsychiatric disorders such as depression, anxiety, and substance abuse disorders.

-

Serotonin (5-HT) Receptors: Numerous piperidine derivatives are known to interact with serotonin receptors. For instance, certain N-aryl-N-(piperidin-4-yl) ureas act as potent 5-HT2A receptor inverse agonists with potential antipsychotic properties.

-

Opioid Receptors: The piperidine ring is a key pharmacophore in many opioid receptor modulators. Depending on the substitution pattern, analogs can exhibit agonist or antagonist activity at mu, delta, and kappa opioid receptors, indicating potential applications in pain management.

Enzyme Inhibition

The functional groups present in this compound suggest the potential for interaction with various enzymes.

-

Dipeptidyl Peptidase-IV (DPP-IV): Analogs containing an aminomethyl-piperidone scaffold have been identified as potent and selective DPP-IV inhibitors, a class of drugs used in the management of type 2 diabetes.

-

Phosphodiesterase 5 (PDE5): Certain fluorinated piperidine derivatives have demonstrated inhibitory activity against PDE5, an enzyme targeted for the treatment of erectile dysfunction.

-

Protein Kinases: The related compound, 2-(4-(aminomethyl)piperidin-1-yl)ethanol, serves as a building block for the synthesis of heterocyclic protein kinase inhibitors, which are being investigated for their utility in oncology and autoimmune diseases.

Inflammatory Pathways

-

NLRP3 Inflammasome: The 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold, which bears resemblance to the compound of interest, has been utilized to develop inhibitors of the NLRP3 inflammasome, a key component of the innate immune system implicated in a variety of inflammatory diseases.

Quantitative Data on Structurally Related Compounds

While specific quantitative data for this compound is not available, the following table summarizes the activity of structurally related piperidine derivatives against various targets to provide a comparative context.

| Compound Class | Target | Assay Type | Activity (IC₅₀/Kᵢ) | Reference |

| Aminomethyl-piperidones | DPP-IV | Enzyme Inhibition | Nanomolar range | |

| (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines | Dopamine Transporter (DAT) | Binding Affinity | 2.60 nM - 230 nM (Kᵢ) | |

| N-phenyl-N-(piperidin-2-yl)propionamide derivatives | μ-Opioid Receptor | Binding Affinity | 4 nM - 850 nM (Kᵢ) | |

| N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide | 5-HT₂ₐ Receptor | Binding Affinity | pKᵢ = 9.3 | |

| 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one derivatives | NLRP3 Inflammasome | IL-1β Release Inhibition | Micromolar range |

Experimental Protocols for Target Identification and Validation

To definitively identify the biological targets of this compound, a systematic experimental approach is required.

Initial Target Screening

-

Broad Receptor Panel Screening: The compound should be screened against a comprehensive panel of receptors, ion channels, and transporters (e.g., the Eurofins SafetyScreen44 or similar). This will provide an initial overview of its potential off-target effects and primary target families.

-

Kinase Panel Screening: Given the prevalence of piperidine scaffolds in kinase inhibitors, screening against a broad panel of human kinases is recommended.

-

Phenotypic Screening: Utilizing high-content imaging or other cell-based assays to observe the compound's effect on cellular morphology, signaling pathways, or disease-relevant phenotypes can provide clues to its mechanism of action.

Target Validation and Characterization

-

Binding Assays: Once potential targets are identified, direct binding affinity should be quantified using techniques such as radioligand binding assays, surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC).

-

Functional Assays: The functional consequence of binding (e.g., agonism, antagonism, inverse agonism, or enzyme inhibition) should be determined using relevant cell-based or biochemical assays. For example, if the compound binds to a G-protein coupled receptor (GPCR), downstream signaling events such as calcium mobilization or cAMP accumulation should be measured.

-

Structural Biology: Co-crystallization of the compound with its target protein or cryo-electron microscopy can provide detailed insights into the binding mode and guide further structure-activity relationship (SAR) studies.

Workflow for Target Identification

The following diagram illustrates a typical workflow for the identification and validation of biological targets for a novel compound like this compound.

Caption: A generalized workflow for the discovery and validation of biological targets.

Conclusion

This compound represents a promising chemical scaffold with the potential to interact with a variety of biological targets, particularly within the central nervous system and in the context of enzymatic inhibition and inflammatory pathways. While further experimental investigation is necessary to elucidate its precise mechanism of action, the structural analogies to known bioactive molecules provide a strong foundation for future drug discovery and development efforts. The experimental strategies outlined in this guide offer a clear path forward for researchers seeking to unlock the full therapeutic potential of this intriguing compound.

An In-depth Technical Guide to the Spectroscopic Data for (1-(2-(Aminomethyl)phenyl)piperidin-4-YL)methanol

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for (1-(2-(Aminomethyl)phenyl)piperidin-4-YL)methanol.

Predicted ¹H NMR Data

Solvent: CDCl₃ (unless otherwise specified) Frequency: 400 MHz (representative)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Notes |

| ~ 7.20 - 7.40 | m | 4H | Ar-H | Aromatic protons of the phenyl ring. |

| ~ 4.60 | s | 2H | Ar-CH₂ -N | Benzylic protons adjacent to the piperidine nitrogen. |

| ~ 3.80 | s | 2H | Ar-CH₂ -NH₂ | Protons of the aminomethyl group on the phenyl ring. |

| ~ 3.50 | d | 2H | CH₂ -OH | Protons of the hydroxymethyl group on the piperidine ring. |

| ~ 3.00 | m | 2H | N-CH ₂ (axial) | Axial protons on the piperidine ring adjacent to the nitrogen. |

| ~ 2.60 | m | 2H | N-CH ₂ (equatorial) | Equatorial protons on the piperidine ring adjacent to the nitrogen. |

| ~ 1.80 | m | 2H | CH ₂ (piperidine) | Protons on the piperidine ring. |

| ~ 1.60 | m | 1H | CH (piperidine) | Proton at the 4-position of the piperidine ring. |

| ~ 1.40 | m | 2H | CH ₂ (piperidine) | Protons on the piperidine ring. |

| Variable | br s | 3H | NH ₂ and OH | Exchangeable protons from the amine and alcohol groups. |

Predicted ¹³C NMR Data

Solvent: CDCl₃ (unless otherwise specified) Frequency: 100 MHz (representative)

| Chemical Shift (δ) ppm | Assignment | Notes |

| ~ 140 - 145 | Ar-C | Quaternary aromatic carbon attached to the aminomethyl group. |

| ~ 130 - 135 | Ar-C | Quaternary aromatic carbon attached to the piperidine moiety. |

| ~ 125 - 130 | Ar-C H | Aromatic carbons. |

| ~ 65 | C H₂-OH | Carbon of the hydroxymethyl group. |

| ~ 60 | Ar-C H₂-N | Benzylic carbon adjacent to the piperidine nitrogen. |

| ~ 50 - 55 | N-C H₂ | Piperidine carbons adjacent to the nitrogen. |

| ~ 45 | Ar-C H₂-NH₂ | Carbon of the aminomethyl group. |

| ~ 40 | C H (piperidine) | Carbon at the 4-position of the piperidine ring. |

| ~ 30 | C H₂ (piperidine) | Piperidine carbons. |

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3400 - 3200 | Strong, Broad | O-H stretch (alcohol) and N-H stretch (primary amine) |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 2950 - 2850 | Strong | Aliphatic C-H stretch (piperidine and methyl groups) |

| 1600 - 1580 | Medium | C=C stretch (aromatic ring) |

| 1500 - 1400 | Medium | C=C stretch (aromatic ring) |

| 1350 - 1250 | Medium | C-N stretch (aromatic amine) |

| 1250 - 1000 | Strong | C-N stretch (aliphatic amine) and C-O stretch (alcohol) |

| 900 - 675 | Strong | Aromatic C-H out-of-plane bend |

Predicted Mass Spectrometry (MS) Data

Ionization Mode: Electrospray Ionization (ESI)

| m/z | Interpretation |

| 235.18 | [M+H]⁺ (Protonated molecule) |

| 217.17 | [M+H - H₂O]⁺ (Loss of water) |

| 134.09 | Fragmentation ion corresponding to the 2-(aminomethyl)phenyl moiety. |

| 100.10 | Fragmentation ion corresponding to the protonated piperidin-4-ylmethanol moiety. |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a novel organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube.[1]

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups.[2]

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to an internal standard, typically tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid State (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FT-IR spectrometer.[3]

-

Solution: Dissolve the compound in a suitable solvent (e.g., chloroform, methylene chloride) that has minimal absorption in the regions of interest and place it in a liquid sample cell.

-

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or the solvent).

-

Record the sample spectrum. The instrument software will automatically subtract the background.

-

Typically, spectra are collected over the range of 4000 to 400 cm⁻¹.

-

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.[4]

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[5]

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Chemical Ionization (CI), is recommended for this type of molecule to minimize fragmentation and observe the molecular ion.[6]

-

Data Acquisition:

-

Introduce the sample into the ion source, typically via direct infusion or coupled with a liquid chromatograph (LC-MS).

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

The mass analyzer will separate the ions based on their mass-to-charge ratio (m/z).[7]

-

-

Data Analysis:

-

Identify the molecular ion peak to determine the molecular weight of the compound.

-

Analyze the fragmentation pattern to gain information about the structure of the molecule.[8]

-

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of a novel chemical compound.

Caption: A logical workflow for the synthesis and spectroscopic analysis of a novel compound.

References

- 1. benchchem.com [benchchem.com]

- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 3. amherst.edu [amherst.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. fiveable.me [fiveable.me]

- 8. researchgate.net [researchgate.net]

Navigating the Therapeutic Potential of (1-(2-(Aminomethyl)phenyl)piperidin-4-YL)methanol Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a vast array of biologically active compounds and approved pharmaceuticals.[1] The specific compound, (1-(2-(Aminomethyl)phenyl)piperidin-4-YL)methanol, represents a unique chemical entity with potential for diverse pharmacological applications. While extensive public-domain research on this exact molecule is limited, this technical guide provides an in-depth exploration of its known analogs, focusing on their synthesis, biological activities, and underlying mechanisms of action. This document aims to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of this chemical space.

Core Structure and Rationale for Analog Exploration

The core structure of this compound combines several key pharmacophoric features: a 1-substituted piperidine ring, a 4-hydroxymethyl group, and a 2-(aminomethyl)phenyl substituent. The piperidine ring provides a versatile scaffold that can adopt various conformations to interact with biological targets. The hydroxymethyl group can act as a hydrogen bond donor and acceptor, while the aminomethylphenyl moiety introduces aromatic and basic functionalities, offering multiple points for interaction and further chemical modification.

Given the limited direct data on the title compound, this guide focuses on structurally related analogs, categorized by modifications to the phenyl ring and the piperidine moiety, to provide insights into potential structure-activity relationships (SAR).

Analogs with Modifications on the Phenyl Ring

A significant number of analogs feature substitutions on the phenyl ring attached to the piperidine nitrogen. These modifications can profoundly influence the compound's pharmacokinetic and pharmacodynamic properties.

1-Arylpiperidine Derivatives

The substitution pattern on the aryl ring is a critical determinant of biological activity. Various research groups have explored the synthesis and evaluation of 1-arylpiperidine derivatives for a range of therapeutic targets.

Table 1: Biological Activity of Selected 1-Arylpiperidine Analogs

| Compound ID | Aryl Substituent | Biological Target | Activity (IC₅₀/Kᵢ) | Reference |

| Analog 1 | 4-fluorophenyl | Dopamine Transporter (DAT) | Kᵢ = 50.6 nM | [2] |

| Analog 2 | 4-chlorophenyl | CCR2 | IC₅₀ = 15 nM | [3] |

| DDO-02005 | 4-methoxybenzyl | Kv1.5 Potassium Channel | IC₅₀ = 0.72 µM | [4] |

| 1-Aryldonepezil Analog | 4-tert-butylphenyl | Acetylcholinesterase | IC₅₀ = 0.87 µM | [5][6] |

| 1-Aryldonepezil Analog | 4-tert-butylphenyl | Butyrylcholinesterase | IC₅₀ = 1.25 µM | [5][6] |

Analogs with Modifications on the Piperidine Moiety

Alterations to the substituents on the piperidine ring itself offer another avenue for modulating biological activity. The 4-position, in particular, has been a focal point for chemical exploration.

4-Substituted Piperidine Derivatives

The nature of the substituent at the 4-position of the piperidine ring plays a crucial role in target engagement and overall pharmacological profile.

Table 2: Biological Activity of Selected 4-Substituted Piperidine Analogs

| Compound ID | 4-Substituent | Biological Target | Activity (IC₅₀/Kᵢ) | Reference |

| JJC8-088 | (Bis(4-fluorophenyl)methyl)sulfinylethyl-amino | Dopamine Transporter (DAT) | Kᵢ = 2.60 nM | [7] |

| JJC8-089 | (Bis(4-fluorophenyl)methyl)sulfinylethyl-amino | Dopamine Transporter (DAT) | Kᵢ = 37.8 nM | [7] |

| Compound 19 | 2-[4-(benzoylamino)phthalimido]ethyl | Acetylcholinesterase | IC₅₀ = 1.2 nM | [8] |

| Analog 9t | 4-(5-methyl-1H-imidazol-4-yl) | NHE-1 | IC₅₀ = 0.0065 µM | [9] |

Experimental Protocols

Detailed methodologies are essential for the synthesis and biological evaluation of novel chemical entities. This section provides representative experimental protocols for the synthesis of piperidine analogs and for key biological assays.

General Synthesis of 1-Aryl-4-hydroxymethylpiperidines

A common synthetic route to 1-aryl-4-hydroxymethylpiperidines involves the N-arylation of 4-piperidinemethanol.

Protocol 1: N-Arylation of 4-Piperidinemethanol

-

Reaction Setup: To a solution of 4-piperidinemethanol (1.0 eq) in a suitable solvent (e.g., DMF, DMSO) is added a base (e.g., K₂CO₃, Cs₂CO₃, 2.0 eq) and the desired aryl halide (1.1 eq).

-

Catalyst Addition: A palladium catalyst (e.g., Pd₂(dba)₃, 0.05 eq) and a phosphine ligand (e.g., Xantphos, 0.1 eq) are added to the reaction mixture.

-

Reaction Conditions: The mixture is heated to 80-120 °C under an inert atmosphere (e.g., nitrogen, argon) for 12-24 hours.

-

Workup and Purification: After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 1-aryl-4-hydroxymethylpiperidine.

Biological Assays

The biological evaluation of these analogs often involves a battery of in vitro and in vivo assays to determine their potency, selectivity, and efficacy.

Protocol 2: In Vitro Dopamine Transporter (DAT) Binding Assay [2]

-

Membrane Preparation: Rat striatal tissue is homogenized in ice-cold buffer and centrifuged. The resulting pellet is resuspended and used for the binding assay.

-

Binding Reaction: The membrane homogenate is incubated with a radioligand (e.g., [³H]WIN 35,428) and varying concentrations of the test compound in a final volume of 500 µL.

-

Incubation: The reaction mixture is incubated at room temperature for 2 hours.

-

Filtration and Washing: The reaction is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

-

Scintillation Counting: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The IC₅₀ values are determined by non-linear regression analysis of the competition binding data.

Protocol 3: Kv1.5 Potassium Channel Inhibition Assay [4]

-

Cell Culture: HEK293 cells stably expressing the human Kv1.5 channel are used.

-

Electrophysiology: Whole-cell patch-clamp recordings are performed to measure Kv1.5 currents.

-

Compound Application: Test compounds are applied to the cells via a perfusion system.

-

Data Acquisition and Analysis: The inhibitory effect of the compounds on the Kv1.5 current is measured, and the IC₅₀ values are calculated from the concentration-response curves.

Signaling Pathways and Experimental Workflows

Understanding the molecular mechanisms by which these compounds exert their biological effects is crucial for drug development. While the specific signaling pathways for the title compound are unknown, analogs have been shown to modulate key cellular pathways.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical signaling cascade that regulates cell survival, proliferation, and metabolism. Some piperidine-containing compounds have been shown to modulate this pathway.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis and biological evaluation of phenyl piperidine derivatives as CCR2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. cusabio.com [cusabio.com]

- 6. genemod.net [genemod.net]

- 7. Scheme 3, Synthesis of the piperidine modification analogs. - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. openscholar.dut.ac.za [openscholar.dut.ac.za]

Preliminary Toxicity Screening of (1-(2-(Aminomethyl)phenyl)piperidin-4-YL)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical framework for the preliminary toxicity screening of the novel chemical entity (1-(2-(Aminomethyl)phenyl)piperidin-4-YL)methanol. As of the date of this publication, specific toxicity data for this compound is not publicly available. The data presented herein is illustrative and intended to exemplify the expected outcomes of the described experimental protocols.

Introduction

The compound, this compound, is a novel molecule incorporating a piperidine scaffold. Piperidine and its derivatives are prevalent structural motifs in a vast array of pharmaceuticals, valued for their ability to impart favorable physicochemical and pharmacokinetic properties[1][2][3]. However, even subtle structural modifications can significantly alter the absorption, distribution, metabolism, and excretion (ADME) profile, as well as the toxicity of a compound[1][2]. Therefore, a thorough preliminary toxicity screening is a mandatory step in the preclinical safety evaluation of such new chemical entities[4][5][6].

This guide outlines a comprehensive in vitro and in vivo strategy for the initial toxicity assessment of this compound, focusing on cytotoxicity, genotoxicity, cardiac safety, and acute systemic toxicity.

Predicted Physicochemical and ADME Properties

A preliminary in silico assessment of the ADME (Absorption, Distribution, Metabolism, and Excretion) properties is crucial for guiding further nonclinical testing. For piperidine-containing molecules, key considerations include lipophilicity and metabolic stability, as the piperidine ring is susceptible to metabolism by cytochrome P450 enzymes[2].

Table 1: Predicted Physicochemical and ADME Properties of this compound (Illustrative Data)

| Property | Predicted Value | Implication |

| Molecular Weight ( g/mol ) | 234.34 | Favorable for oral bioavailability (satisfies Lipinski's Rule of Five). |

| LogP | 1.8 | Moderate lipophilicity, suggesting potential for good membrane permeability. |

| pKa | 9.8 (basic) | Ionization at physiological pH may influence cell permeability and distribution. |

| Aqueous Solubility | Moderate | Sufficient for formulation and absorption. |

| Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | Moderate to High | Indicates potential for good oral absorption. |

| Metabolic Stability (Intrinsic Clearance, µL/min/mg protein) | Moderate | Suggests the compound may be metabolized by hepatic enzymes. |

| Plasma Protein Binding (%) | 75% | Moderate binding, with a significant free fraction available for pharmacological activity. |

Note: These values are hypothetical and should be confirmed through experimental validation.

In Vitro Toxicity Screening

In vitro toxicity assays are vital for the early identification of potential safety liabilities, providing a cost-effective and ethical alternative to extensive in vivo testing at the initial stages[5][6][7].

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity[8][9][10].

Table 2: Illustrative Cytotoxicity Data for this compound in HepG2 Cells (MTT Assay)

| Concentration (µM) | % Cell Viability (Mean ± SD) |

| 0.1 | 98.2 ± 3.1 |

| 1 | 95.5 ± 4.2 |

| 10 | 88.1 ± 5.5 |

| 50 | 65.7 ± 6.8 |

| 100 | 48.9 ± 7.1 |

| IC₅₀ (µM) | >100 |

IC₅₀: The half-maximal inhibitory concentration.

Genotoxicity Assessment: Comet Assay

The Comet Assay, or single-cell gel electrophoresis, is a sensitive technique for the detection of DNA damage in cells[11][12][13]. It is widely used to evaluate the genotoxic potential of new chemical entities[11][12][13].

Table 3: Illustrative Genotoxicity Data for this compound (Comet Assay)

| Concentration (µM) | % DNA in Tail (Mean ± SD) | Interpretation |

| Vehicle Control (0.1% DMSO) | 2.1 ± 0.8 | No significant DNA damage |

| 10 | 2.5 ± 1.1 | No significant DNA damage |

| 50 | 3.0 ± 1.5 | No significant DNA damage |

| 100 | 3.8 ± 1.9 | No significant DNA damage |

| Positive Control (H₂O₂) | 25.4 ± 4.7 | Significant DNA damage |

Cardiac Safety: hERG Channel Inhibition Assay

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced QT interval prolongation, which can lead to life-threatening cardiac arrhythmias[4][14][15]. Therefore, assessing a compound's activity on the hERG channel is a critical component of preclinical safety evaluation[4][14][15].

Table 4: Illustrative hERG Inhibition Data for this compound

| Concentration (µM) | % hERG Current Inhibition (Mean ± SD) |

| 0.1 | 1.5 ± 0.5 |

| 1 | 4.2 ± 1.8 |

| 10 | 12.6 ± 3.5 |

| 30 | 28.9 ± 5.2 |

| IC₅₀ (µM) | >30 |

In Vivo Acute Toxicity Study

An acute toxicity study in an animal model provides information on the potential health effects of a single, high-dose exposure to a substance and helps determine the maximum tolerated dose (MTD)[16][17][18].

Table 5: Illustrative Acute Oral Toxicity Data for this compound in Rats (OECD 423)

| Dose Group (mg/kg) | Number of Animals | Mortalities | Clinical Observations |

| 300 | 3 | 0/3 | No adverse effects observed. |

| 2000 | 3 | 0/3 | Mild, transient lethargy observed within the first 4 hours post-dosing; animals recovered fully. |

| LD₅₀ (mg/kg) | >2000 |

LD₅₀: The median lethal dose.

Experimental Protocols and Workflows

In Vitro Assay Workflows

The following diagrams illustrate the general workflows for the in vitro toxicity assays.

Caption: General workflow for in vitro cytotoxicity, genotoxicity, and cardiac safety assays.

Protocol: MTT Cytotoxicity Assay

-

Cell Plating: Seed cells (e.g., HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the compound dilutions and incubate for 24 or 48 hours.

-

MTT Addition: Add 10 µL of 12 mM MTT stock solution to each well and incubate for 4 hours at 37°C[19][20].

-

Solubilization: Add 100 µL of a solubilization solution (e.g., SDS-HCl or DMSO) to each well to dissolve the formazan crystals[20].

-

Data Acquisition: Mix thoroughly and measure the absorbance at 570 nm using a microplate reader[20][21].

Protocol: Alkaline Comet Assay

-

Cell Preparation: Prepare a single-cell suspension from the treated and control cell cultures.

-

Slide Preparation: Mix approximately 1 x 10⁵ cells with low-melting-point agarose and layer onto a microscope slide pre-coated with normal melting-point agarose[11].

-

Lysis: Immerse the slides in a cold lysing solution (containing high salt and detergents) for at least 1 hour at 4°C to remove cell membranes and histones[11][12].

-

DNA Unwinding: Place the slides in an electrophoresis chamber filled with alkaline buffer (pH > 13) for 20-40 minutes to allow DNA to unwind[22].

-

Electrophoresis: Apply an electric field (e.g., 0.7 V/cm) for 20-30 minutes.

-

Neutralization and Staining: Neutralize the slides with a Tris buffer and stain with a fluorescent DNA-binding dye (e.g., ethidium bromide)[11].

-

Visualization: Analyze the slides using a fluorescence microscope. Quantify DNA damage by measuring the percentage of DNA in the comet tail using image analysis software[11].

Protocol: hERG Patch-Clamp Assay

-

Cell Culture: Use a cell line stably expressing the hERG channel (e.g., HEK293-hERG)[14].

-

Electrophysiology: Perform whole-cell patch-clamp recordings at physiological temperature (35-37°C)[4].

-

Voltage Protocol: Apply a specific voltage-clamp protocol to elicit the hERG current. A typical protocol involves a holding potential of -80 mV, followed by a depolarizing pulse to +20 mV, and then a repolarizing pulse to -50 mV to measure the tail current[4].

-

Compound Application: After establishing a stable baseline recording, perfuse the cells with increasing concentrations of the test compound[4].

-

Data Analysis: Measure the hERG tail current at each concentration and calculate the percentage of inhibition relative to the baseline. Determine the IC₅₀ value from the concentration-response curve[4].

In Vivo Study Workflow

The following diagram illustrates the logical flow of a preclinical toxicity screening program, placing the acute toxicity study in context.

Caption: Logical flow of a typical preclinical toxicity screening program for a novel compound.

Protocol: Acute Oral Toxicity Study (Limit Test, adapted from OECD 423)

-

Animal Model: Use healthy, young adult rats (e.g., Wistar or Sprague-Dawley), typically females as they are often more sensitive[23].

-

Acclimatization: Acclimatize animals for at least 5 days before the study.

-

Dosing: Administer the test substance orally by gavage at a limit dose of 2000 mg/kg to a group of 3 fasted animals[23][24]. The substance should be formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose)[2].

-

Observation: Observe animals closely for the first few hours post-dosing and then daily for 14 days for any signs of toxicity (e.g., changes in skin, fur, eyes, behavior, etc.)[17][24]. Record body weights periodically.

-

Necropsy: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy to identify any treatment-related abnormalities[23].

-

Endpoint: If no mortality is observed, the LD₅₀ is determined to be greater than 2000 mg/kg, and no further testing at higher doses is necessary[23].

Conclusion

The preliminary toxicity screening strategy outlined in this guide provides a robust framework for the initial safety assessment of this compound. By integrating in silico predictions with a battery of in vitro and in vivo assays, researchers can efficiently identify potential toxicological liabilities. The illustrative data suggest that a compound with this profile would likely exhibit low acute toxicity, a favorable characteristic for further drug development. However, it is imperative that these assays are conducted and the resulting data are rigorously evaluated to make informed decisions in the drug development pipeline.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. news-medical.net [news-medical.net]

- 6. criver.com [criver.com]

- 7. ijprajournal.com [ijprajournal.com]

- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. broadpharm.com [broadpharm.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. 21stcenturypathology.com [21stcenturypathology.com]

- 13. The Comet Assay: A Sensitive Genotoxicity Test for the Detection of DNA Damage and Repair | Springer Nature Experiments [experiments.springernature.com]

- 14. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]

- 15. reactionbiology.com [reactionbiology.com]

- 16. creative-bioarray.com [creative-bioarray.com]

- 17. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 18. Toxicology | MuriGenics [murigenics.com]

- 19. static.igem.wiki [static.igem.wiki]

- 20. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. mcgillradiobiology.ca [mcgillradiobiology.ca]

- 23. fda.gov [fda.gov]

- 24. lafiascijournals.org.ng [lafiascijournals.org.ng]

Methodological & Application

Application Notes and Protocols for (1-(2-(Aminomethyl)phenyl)piperidin-4-YL)methanol in Cell Culture

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This document provides a detailed experimental protocol for the utilization of (1-(2-(Aminomethyl)phenyl)piperidin-4-YL)methanol in cell culture experiments. While specific data for this compound is limited, its structural similarity to known CXCR4 antagonists suggests a potential role in modulating cancer cell proliferation, migration, and survival. The following protocols for cell viability, apoptosis, and cell migration assays are provided as a foundational guide for researchers investigating the biological activities of this compound.

Introduction

This compound is a piperidine derivative with potential pharmacological applications. The piperidine scaffold is a common feature in many bioactive molecules, including known antagonists of the C-X-C chemokine receptor type 4 (CXCR4)[1][2][3]. The CXCR4 receptor and its ligand, CXCL12, play a crucial role in various physiological and pathological processes, including cancer metastasis, HIV entry, and inflammatory responses[1][2][4]. Antagonizing the CXCL12/CXCR4 signaling axis has been shown to inhibit tumor cell migration and sensitize cancer cells to conventional therapies[2].

Given the structural features of this compound, it is hypothesized to function as a CXCR4 antagonist. This document outlines protocols to investigate its effects on cancer cell lines that express CXCR4.

Data Presentation

The following tables represent hypothetical data to illustrate the potential effects of this compound.

Table 1: Cell Viability (MTT Assay) - 72h Treatment

| Cell Line | Treatment Concentration (µM) | % Viability (Mean ± SD) | IC50 (µM) |

| MDA-MB-231 | Vehicle (0.1% DMSO) | 100 ± 4.5 | - |

| 1 | 92 ± 5.1 | 25.3 | |

| 10 | 68 ± 3.9 | ||

| 25 | 49 ± 4.2 | ||

| 50 | 31 ± 3.5 | ||

| 100 | 15 ± 2.8 | ||

| Jurkat | Vehicle (0.1% DMSO) | 100 ± 5.2 | - |

| 1 | 95 ± 4.8 | 38.1 | |

| 10 | 75 ± 6.1 | ||

| 25 | 58 ± 5.5 | ||

| 50 | 40 ± 4.9 | ||

| 100 | 22 ± 3.7 |

Table 2: Apoptosis Analysis (Annexin V/PI Staining) - 48h Treatment

| Cell Line | Treatment Concentration (µM) | % Early Apoptosis (Mean ± SD) | % Late Apoptosis (Mean ± SD) | % Total Apoptosis (Mean ± SD) |

| MDA-MB-231 | Vehicle (0.1% DMSO) | 3.2 ± 0.8 | 1.5 ± 0.4 | 4.7 ± 1.1 |

| 25 | 15.7 ± 2.1 | 8.3 ± 1.5 | 24.0 ± 3.2 | |

| 50 | 28.4 ± 3.5 | 17.9 ± 2.8 | 46.3 ± 5.8 | |

| Jurkat | Vehicle (0.1% DMSO) | 4.1 ± 0.9 | 2.0 ± 0.6 | 6.1 ± 1.4 |

| 25 | 18.2 ± 2.5 | 10.1 ± 1.8 | 28.3 ± 3.9 | |

| 50 | 35.6 ± 4.1 | 22.5 ± 3.3 | 58.1 ± 6.7 |

Experimental Protocols

Preparation of this compound Stock Solution

-

Reconstitution : Dissolve the compound in sterile dimethyl sulfoxide (DMSO) to prepare a 10 mM stock solution.

-

Storage : Aliquot the stock solution into smaller volumes and store at -20°C to avoid repeated freeze-thaw cycles.

-

Working Solutions : On the day of the experiment, dilute the stock solution with complete cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced cytotoxicity.

Cell Culture

-

Cell Lines : Select cell lines known to express CXCR4, such as the human breast cancer cell line MDA-MB-231 or the human T-cell leukemia line Jurkat.

-

Culture Conditions : Culture cells in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)

This protocol is based on standard MTT assay procedures.

-

Cell Seeding : Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.

-

Treatment : Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 1, 10, 25, 50, 100 µM). Include a vehicle control (0.1% DMSO).

-

Incubation : Incubate the plate for 24, 48, or 72 hours.

-

MTT Addition : Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization : Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is a general guideline for flow cytometry-based apoptosis detection.

-

Cell Seeding : Seed cells in 6-well plates and allow them to attach overnight.

-

Treatment : Treat the cells with the desired concentrations of the compound for 24 or 48 hours.

-

Cell Harvesting : Collect both adherent and floating cells. Wash the cells twice with cold phosphate-buffered saline (PBS).

-

Staining : Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry : Analyze the stained cells by flow cytometry within one hour.

Cell Migration Assay (Wound Healing Assay)

-

Cell Seeding : Seed cells in a 6-well plate and grow them to confluence.

-

Wound Creation : Create a scratch (wound) in the cell monolayer using a sterile pipette tip.

-

Treatment : Wash the wells with PBS to remove detached cells and replace the medium with fresh medium containing the test compound at various concentrations.

-

Image Acquisition : Capture images of the wound at 0 hours and at subsequent time points (e.g., 12, 24 hours).

-

Data Analysis : Measure the wound area at each time point and calculate the percentage of wound closure relative to the initial wound area.

Visualizations

References

- 1. Small Molecule Inhibitors of CXCR4 [thno.org]

- 2. Lipidation of a bioactive cyclotide-based CXCR4 antagonist greatly improves its pharmacokinetic profile in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Amino-Heterocycle Tetrahydroisoquinoline CXCR4 Antagonists with Improved ADME Profiles via Late-Stage Buchwald Couplings - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery and characterization of an endogenous CXCR4 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: Dissolving (1-(2-(Aminomethyl)phenyl)piperidin-4-YL)methanol for In Vivo Studies

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a generalized framework for dissolving and formulating (1-(2-(Aminomethyl)phenyl)piperidin-4-YL)methanol for in vivo research. Publicly available information on the specific solubility of this compound is limited. Therefore, the following protocols are based on the predicted physicochemical properties derived from its structure and established methodologies for similar small molecules. It is imperative that researchers conduct their own solubility screening and vehicle tolerability studies to identify the optimal formulation for their specific animal model and experimental design.

Introduction

This compound is a small molecule with structural features suggesting potential biological activity. Its structure contains a piperidine ring, an aminomethylphenyl group, and a primary alcohol, which provide both lipophilic and hydrophilic characteristics.[1] Proper solubilization is a critical first step for in vivo studies to ensure accurate dosing, maximize bioavailability, and obtain reliable and reproducible results. Poor solubility can lead to compound precipitation, low systemic exposure, and potentially misleading pharmacological data.[2][3]

These application notes offer a systematic approach to developing a suitable formulation for this compound for preclinical in vivo administration. The strategy involves a tiered approach, starting with simple aqueous vehicles and progressing to more complex co-solvent and surfactant-based systems as needed.

Physicochemical Properties (Predicted)

Understanding the compound's properties is key to selecting an appropriate dissolution strategy. While experimental data is scarce, we can infer properties from its structure.

| Property | Value / Description | Source / Rationale |

| Molecular Formula | C₁₂H₁₈N₂O | Vulcanchem[1] |

| Molecular Weight | 206.29 g/mol | BLDpharm[4] |

| Appearance | Likely a crystalline solid | Vulcanchem[1] |